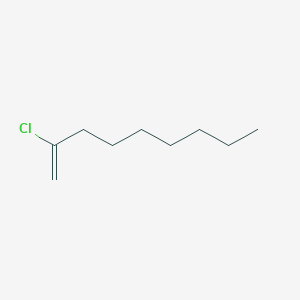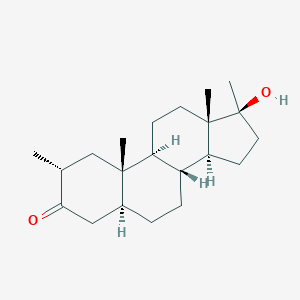
メタンステロン
概要
説明
Methasterone, also known as methyldrostanolone and known by the nickname Superdrol, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use . It was sold legally for 9 years as a bodybuilding supplement . Methasterone is a type of chemical known as an anabolic steroid. It is converted in the body to testosterone and other sex hormones .
Synthesis Analysis
The synthesis of methasterone is first mentioned in the literature in 1956 in connection with research conducted by Syntex Corporation in order to discover a compound with anti-tumor properties . Recent reports show that GC-FTMS has been used for targeted metabolomics such as analysis of methasterone .Molecular Structure Analysis
Methasterone, also known as 2α,17α-dimethyl-5α-dihydrotestosterone (2α,17α-dimethyl-DHT) or as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . The molecular ion was detected at m/z 450.3352 (accurate mass), confirming the elemental composition C26H50O2Si2+ .Chemical Reactions Analysis
The major metabolic reaction of methasterone focused on hydroxylation at C2, C6, C12, and C16 in the steroidal skeleton and glucuronidation, while sulfation constituted a minor metabolic pathway . Fifteen metabolites including two new sulfates (S1 and S2), three glucuronide conjugates (G2, G6, and G7), and three free metabolites (M2, M4, and M6) were detected for methasterone .Physical And Chemical Properties Analysis
Methasterone has a molecular formula of C21H34O2 and a molecular weight of 318.5 g/mol . It is a 3-oxo-5α-steroid .科学的研究の応用
構造変換
メタンステロンは、特定の真菌に曝露されたときの構造変換を研究するために研究で使用されてきました。 ある研究では、メタンステロンは、Cunninghamella blakesleeanaとMacrophomina phaseclinaの2つの真菌によって変換されました . これにより、6つの変換された生成物が得られ、その後、MS、NMR、およびその他の分光法を使用して特性評価されました .
抗炎症活性
メタンステロンは、一酸化窒素(NO)産生に対して顕著な抗炎症活性を示してきました . これは、抗炎症薬の開発におけるさらなる研究のための潜在的な候補となっています。
細胞毒性
メタンステロンは、ヒト正常細胞株(BJ)に対して細胞毒性があることが判明していますが、その代謝産物は細胞毒性がないことが確認されています . これは、特に細胞毒性のメカニズムを理解することにおける、がん研究における潜在的な用途を示唆しています。
がん研究
興味深いことに、メタンステロンとその変換された生成物は、MCF-7(乳がん)、NCI-H460(肺がん)、およびHeLa(子宮頸がん)細胞株に対して細胞毒性を示しませんでした . これは、がん研究と治療におけるその使用に影響を与える可能性があります。
生体変換
メタンステロンは、生体変換研究で使用されてきました。 生体変換は、微生物、動物、植物の生きた細胞培養を通じて、新規で新規な生物学的に活性な代謝産物を生成するための費用対効果の高い堅牢なアプローチです .
ドーピングコントロール
メタンステロンは、そのパフォーマンス向上効果のためにスポーツでしばしば乱用されています。そのため、ドーピングコントロール分野の研究の対象となっています。 研究では、液体クロマトグラフィー四重極飛行時間型質量分析法(LC-QTOF-MS)を使用して、メタンステロンの尿中代謝プロファイルを調査してきました .
作用機序
Methasterone, also known as Superdrol or methyldrostanolone, is a synthetic and orally active anabolic–androgenic steroid (AAS) which was never marketed for medical use .
Target of Action
Methasterone primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
The effects of Methasterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .
Biochemical Pathways
Methasterone affects the androgen receptor pathway. When Methasterone binds to the androgen receptor, it leads to a cascade of genetic changes, affecting the expression of multiple genes, especially those involved in muscle growth and repair .
Pharmacokinetics
Methasterone has a bioavailability of approximately 50% . It is metabolized in the liver and has an elimination half-life of 8–12 hours . The compound is excreted in urine .
Result of Action
The binding of Methasterone to the androgen receptor results in increased protein synthesis and muscle growth. Several cases of liver damage due to the use of Methasterone have been cited in the medical literature .
Action Environment
The action, efficacy, and stability of Methasterone can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of Methasterone. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the compound’s action .
Safety and Hazards
生化学分析
Biochemical Properties
Methasterone interacts with various enzymes, proteins, and other biomolecules. It was transformed by two fungi, Cunninghamella blakesleeana and Macrophimina phaseclina, into six transformed products . These interactions play a crucial role in the biochemical reactions involving Methasterone.
Cellular Effects
Methasterone has significant effects on various types of cells and cellular processes. It shows a remarkable anti-inflammatory activity against nitric oxide (NO) production . Moreover, Methasterone was found to be cytotoxic for the human normal cell line (BJ), while its metabolites were identified as non-cytotoxic .
Molecular Mechanism
Methasterone exerts its effects at the molecular level through various mechanisms. It is a synthetic androstane steroid and a 17α-alkylated derivative of DHT . It binds to the same androgen receptor even more strongly than testosterone, so that its androgenic potency is about 2.5 times that of testosterone .
Temporal Effects in Laboratory Settings
The effects of Methasterone change over time in laboratory settings. Methasterone urinary metabolic profiles were investigated, and a new potential biomarker for Methasterone misuse was discovered, which can be detected up to 10 days .
Dosage Effects in Animal Models
The effects of Methasterone vary with different dosages in animal models. Bodybuilders typically take anywhere from 10–20 mg of Methasterone a day, lasting 4-6 weeks . Overdose of this steroid can lead to side effects like increased blood pressure levels, acne formation on the face, bloated stomach, or other problems related to liver functions .
Metabolic Pathways
Methasterone is involved in various metabolic pathways. It undergoes phase I metabolism routes such as C3-reduction, C17-epimerization, oxidation at C6, C16 and/or C18 and C18-dehydration, leading to the loss of the methyl group at C18 .
特性
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCXSMWLJFBNM-FOVYBZIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187472 | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3381-88-2 | |
| Record name | Methasterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methasterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3381-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methasterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH88DY98MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



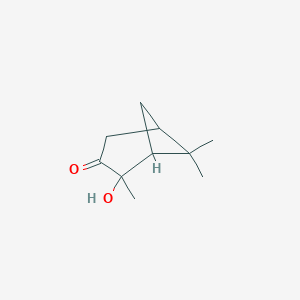
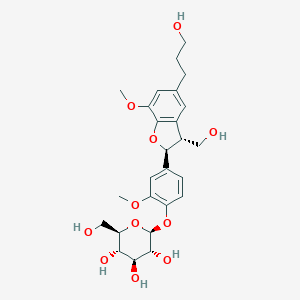
![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
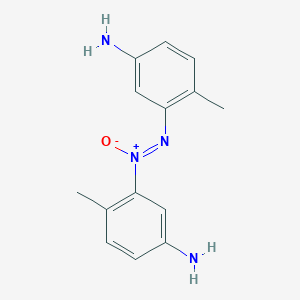
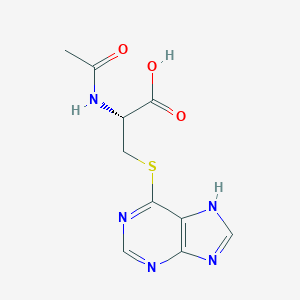

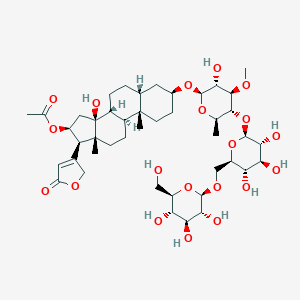
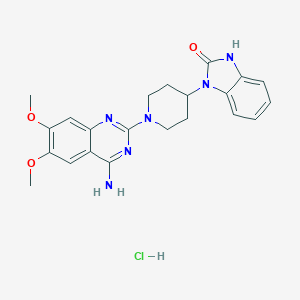
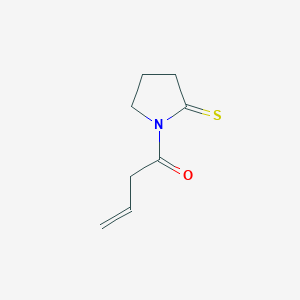
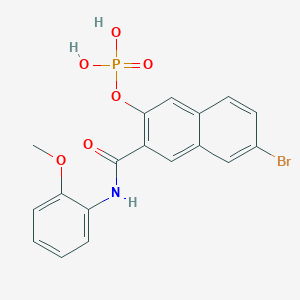
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
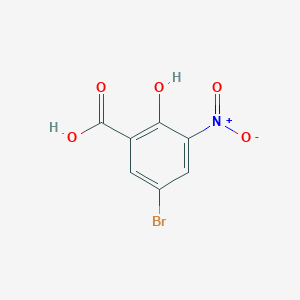
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
